molecular formula C17H14O B14302432 2-Benzylidene-4-phenylbut-3-enal CAS No. 120999-45-3

2-Benzylidene-4-phenylbut-3-enal

Cat. No.: B14302432
CAS No.: 120999-45-3
M. Wt: 234.29 g/mol
InChI Key: CVBINFQHZFLVSM-UHFFFAOYSA-N
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Description

2-Benzylidene-4-phenylbut-3-enal is an organic compound characterized by its conjugated system, which includes both an aldehyde and a double bond. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of various complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-4-phenylbut-3-enal typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between benzaldehyde and acetone, followed by dehydration to form the α,β-unsaturated carbonyl compound. The reaction can be carried out under various conditions, including:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and high yield. The use of solid catalysts and solvent-free conditions are also explored to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylidene-4-phenylbut-3-enal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols and alkanes.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

2-Benzylidene-4-phenylbut-3-enal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylidene-4-phenylbut-3-enal involves its ability to participate in various chemical reactions due to its conjugated system. The compound can act as an electrophile in nucleophilic addition reactions, and its double bond can undergo electrophilic addition. The aldehyde group can also participate in oxidation-reduction reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Uniqueness: 2-Benzylidene-4-phenylbut-3-enal is unique due to its combination of an aldehyde group and a conjugated double bond, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

120999-45-3

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

2-benzylidene-4-phenylbut-3-enal

InChI

InChI=1S/C17H14O/c18-14-17(13-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-14H

InChI Key

CVBINFQHZFLVSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=CC2=CC=CC=C2)C=O

Origin of Product

United States

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